molecular formula C17H17N3O4 B2376810 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 1421586-93-7

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B2376810
CAS RN: 1421586-93-7
M. Wt: 327.34
InChI Key: JRUVWHGBGMXUSW-FNORWQNLSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H17N3O4 and its molecular weight is 327.34. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Analytical Characteristics

  • Synthetic Cannabinoids Detection : The compound was first detected as a new synthetic cannabinoid in the illegal market of psychoactive compounds. It was identified using various analytical techniques including GC/MS, GC/HRMS, UHPLC/HRMS(2), FT-IR, and NMR, highlighting its relevance in forensic science and drug monitoring (Shevyrin et al., 2016).

  • Novel Bicyclic Systems Synthesis : A one-pot condensation process was utilized to synthesize novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. This demonstrates the compound’s utility in the development of new chemical structures (Kharchenko et al., 2008).

Biomedical and Pharmacological Research

  • Antioxidant Activity Study : Research on derivatives of this compound showed potent antioxidant activities, with some derivatives outperforming known antioxidants like ascorbic acid, indicating potential in pharmacological research (Tumosienė et al., 2019).

  • Anticancer Properties : A study focusing on pyridine-3-carbonitrile derivatives related to this compound demonstrated notable anticancer effects against breast cancer cell lines, suggesting its potential in cancer treatment research (Mansour et al., 2021).

  • Corrosion Inhibition in Engineering : Oxadiazole derivatives, including those structurally related to this compound, showed efficacy as corrosion inhibitors for mild steel in sulfuric acid, indicating applications in materials science and engineering (Ammal et al., 2018).

  • QSAR Studies for Anticancer Drug Development : 3D QSAR studies on 1,2,4-oxadiazole derivatives, closely related to this compound, were conducted for anticancer drug design. Some derivatives showed promising anticancer activities, showcasing the compound's potential in drug discovery (Vaidya et al., 2020).

  • Antimicrobial Activity Analysis : Derivatives containing the pyrrolidine ring, akin to this compound, were synthesized and found to exhibit strong antimicrobial activity, suggesting their use in antimicrobial drug development (Krolenko et al., 2016).

  • Crystal Structure and Molecular Analysis : Studies involving the crystal structure determination of related compounds provide insights into molecular conformations and interactions, which are crucial in drug design and material science (Lv et al., 2013).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-11-18-17(24-19-11)13-3-2-8-20(13)16(21)7-5-12-4-6-14-15(9-12)23-10-22-14/h4-7,9,13H,2-3,8,10H2,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUVWHGBGMXUSW-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCN2C(=O)C=CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)C2CCCN2C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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